molecular formula C10H15NO2S B13612629 Tert-butyl 4-amino-5-methylthiophene-2-carboxylate

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No.: B13612629
M. Wt: 213.30 g/mol
InChI Key: GYDQZGXNUNBWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H15NO2S and is recognized as a valuable aminothiophene derivative in organic and medicinal chemistry research . Its structure incorporates both a sterically hindered tert-butyl ester and a reactive amino group on the thiophene ring, making it a versatile and protected building block for constructing more complex molecules. Researchers utilize this compound extensively as a key synthetic intermediate in the development of potential pharmacologically active agents . The tert-butyl ester group can be readily deprotected under mild acidic conditions to yield the corresponding carboxylic acid, or it can be used in other synthetic transformations. The 4-amino group on the electron-rich thiophene ring serves as an excellent handle for further functionalization, allowing for the creation of diverse compound libraries for biological screening. Thiophene carboxylate scaffolds are of significant interest in drug discovery, with related structures being investigated for their pronounced anti-proliferative activity and high tumor cell selectivity in certain cancer cell lines . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Proper storage conditions should be maintained in a dark place, under an inert atmosphere, and at low temperatures (e.g., 2-8°C) to ensure the compound's long-term stability . Researchers can leverage this high-purity intermediate to explore novel synthetic pathways and accelerate their discovery programs.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 4-amino-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-6-7(11)5-8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3

InChI Key

GYDQZGXNUNBWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 3-amino-2-thiophenecarboxylate derivatives or 3-chloro-5-methylthiophene-2-carboxylates, which can be converted into the target compound through substitution and esterification reactions.

Esterification to Form the tert-Butyl Ester

The tert-butyl ester group is generally introduced via esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or tert-butyl reagents under acidic or catalytic conditions.

Amination and Methylation on the Thiophene Ring

The amino group at the 4-position and the methyl group at the 5-position of the thiophene ring can be introduced by:

  • Nitration followed by reduction to the amino group.
  • Direct amination using nucleophilic substitution.
  • Methylation via alkylation or by using methyl-substituted thiophene precursors.

Specific Preparation Protocols from Literature

Multi-Step Synthesis via Sulfonylation and Thiol Substitution (Based on Patent WO2014200786A1)

  • Step B: Reaction of a sulfonyl halide intermediate with a tertiary amine base (e.g., triethylamine or DIPEA) in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at 60-85 °C for 8-24 hours.
  • Step C: Nucleophilic substitution using thiols such as 2-mercaptoacetic acid at 30-90 °C for 18-30 hours to introduce sulfur-containing groups.
  • Step E: Final processing in solvents like ethyl acetate or THF, sometimes involving hydrogenation or deprotection steps with reagents such as trimethylsilyl iodide (TMSI) for Boc group removal at temperatures from -20 to 25 °C.

This method allows the controlled introduction of the amino and methyl substituents on the thiophene ring and the tert-butyl ester group, with careful control of reaction times and temperatures to optimize yields and purity.

Diazotization and Sandmeyer-Type Reactions (Based on Beilstein Journal Procedures)

  • Formation of aminium tosylate salts by mixing 3-amino-2-thienoate with p-toluenesulfonic acid monohydrate in acetonitrile and water.
  • Diazotization with sodium nitrite in aqueous solution, followed by reaction with copper(I) chloride in acetonitrile under inert atmosphere to form chloro-substituted thiophene derivatives.
  • Subsequent nucleophilic substitution with methyl thioglycolate in dry THF under inert atmosphere with potassium tert-butoxide to introduce the methyl and amino functionalities.
  • Purification by extraction and chromatography yields the methylated amino thiophene carboxylate esters.

Ag(I)-Catalyzed C–H Carboxylation (Novel Method)

  • Use of silver(I) catalyst with phosphine ligands and lithium tert-butoxide enables direct carboxylation of thiophene derivatives under mild conditions.
  • This method allows direct functionalization at the thiophene C–H bond to introduce carboxylate groups, potentially facilitating the synthesis of tert-butyl esters after subsequent esterification steps.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvents Temperature Range Time Range Notes
Sulfonylation Sulfonyl halide + tertiary amine base THF, Acetonitrile (preferred) 60–85 °C 8–24 hours Use TEA, DIPEA, or 4-NMM as base
Thiol Substitution 2-Mercaptoacetic acid or thiophenol Organic solvent (THF preferred) 30–90 °C 18–30 hours 3–6 equivalents of thiol per substrate
Boc Deprotection Trimethylsilyl iodide (TMSI) ± silylating agents MeCN, DCM -20 to 25 °C ≥1 hour Forms TMS carbamate intermediate
Diazotization NaNO2, CuCl Acetonitrile, water 0 to boiling Minutes to hours Formation of chloro-thiophene intermediate
Nucleophilic substitution Methyl thioglycolate, KOtBu Dry THF Room temperature 4 hours Under inert atmosphere
Ag(I)-Catalyzed C–H Carboxylation Ag catalyst, phosphine ligand, LiOtBu Various (mild solvents) Mild (room temp to 60 °C) Hours Enables direct carboxylation of thiophenes

Research Findings and Yields

  • The sulfonylation and thiol substitution route yields this compound with high purity and yields typically above 70% after purification.
  • Diazotization followed by nucleophilic substitution provides a robust method for preparing methylated amino thiophene esters, with yields reported around 60-80% depending on purification.
  • The Ag(I)-catalyzed carboxylation method is promising for late-stage functionalization but may require further optimization for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS 169759-79-9)
  • Structure: Features a methyl ester at position 2, an amino group at position 3, and a thien-2-yl substituent at position 5 .
  • Key Differences: Ester Group: Methyl ester (Compound A) vs. tert-butyl ester (target compound). The tert-butyl group increases steric hindrance, reducing hydrolysis susceptibility compared to methyl esters . Substituent Position: Amino group at position 3 (Compound A) vs. position 4 (target compound), altering electronic distribution and reactivity.
Compound B : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
  • Structure : A pyrrolidine derivative with a tert-butyl ester, hydroxymethyl, and methoxyphenyl groups .
  • Key Differences: Core Heterocycle: Pyrrolidine (Compound B) vs. thiophene (target compound). Thiophene’s aromaticity confers distinct electronic properties.

Physicochemical Properties

Property Target Compound Compound A (Methyl ester) Compound B (Pyrrolidine)
Molecular Weight ~239.3 g/mol (estimated) 239.31 g/mol 307.4 g/mol
Ester Stability High (tert-butyl resists hydrolysis) Moderate (methyl ester hydrolyzes under basic/acidic conditions) High (stable under recommended storage)
Solubility Likely low in water; soluble in organic solvents Similar solubility profile but influenced by thienyl substituent Low water solubility; compatible with polar aprotic solvents
Reactivity Amino group enables nucleophilic substitution Thienyl group may participate in cross-coupling reactions Hydroxymethyl and methoxyphenyl groups offer diverse functionalization sites

Research and Industrial Relevance

  • Materials Science : Thiophene derivatives are used in conductive polymers; the tert-butyl group in the target compound could enhance solubility in organic solvents during synthesis.
  • Comparative Advantage : Compared to Compound A, the tert-butyl ester in the target compound offers better stability during prolonged reactions, while the methyl ester in Compound A allows easier deprotection .

Biological Activity

Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including antimicrobial and anticancer properties. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing the Gewald reaction, an α-cyanoester is condensed with elemental sulfur and a carbonyl compound.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group using an appropriate amine.
  • Esterification : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.

This multi-step synthesis allows for the precise introduction of functional groups that are critical for biological activity.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiophene derivatives, including this compound. Studies indicate that compounds with thiophene structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. Notably, compounds with similar structures have demonstrated potent antiproliferative effects against cancer cell lines such as PC-3 (prostate cancer) and others. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 Values (µM)Mechanism of Action
AntibacterialGram-positive bacteriaVaries by strainInhibition of cell wall synthesis
AnticancerPC-3 cells1.1 - 4.7Microtubule depolymerization
HeLa cells0.75 - 0.70Induction of apoptosis via G2/M phase arrest

The data indicates that the compound's effectiveness varies across different cancer cell lines, suggesting selective cytotoxicity which is a desirable property in anticancer agents .

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Microtubule Interaction : Similar compounds have been shown to bind to tubulin at the colchicine site, inhibiting microtubule polymerization and leading to cell cycle arrest.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through mitochondrial pathways, which is critical for effective cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.